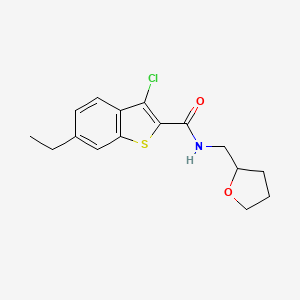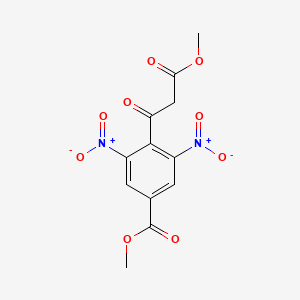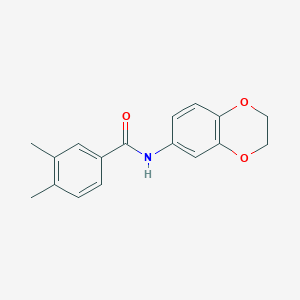
3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide, also known as compound A, is a synthetic compound that has gained interest in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of 3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide is its potential use in the treatment of various diseases. Its anti-inflammatory and anti-oxidant properties make it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies can be conducted to improve its solubility and bioavailability in vivo.
合成法
The synthesis of 3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-ethylbenzothiophene-2-carboxylic acid with tetrahydro-2-furanylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-chloro-6-ethyl-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide has been found to have potential applications in various scientific research fields. One of the major applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-chloro-6-ethyl-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-2-10-5-6-12-13(8-10)21-15(14(12)17)16(19)18-9-11-4-3-7-20-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTJDLHDWCQOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3CCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromo-4-methoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4900156.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)


![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)

![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)
![2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)